molecular formula C26H25ClN4O4 B297535 2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide

2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide

Katalognummer B297535
Molekulargewicht: 493 g/mol
InChI-Schlüssel: IAKSPSRCQQCOAT-RWPZCVJISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide, also known as compound 1, is a potential therapeutic agent that has been the subject of extensive scientific research. This compound belongs to the class of hydrazones and has shown promising results in various biological assays.

Wirkmechanismus

The mechanism of action of 2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, it has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, it has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

Compound 1 has several advantages for lab experiments, including its high potency and selectivity against cancer cells. It also has good solubility in aqueous solutions, which makes it easy to administer in vitro and in vivo. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.

Zukünftige Richtungen

There are several future directions for the research and development of 2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide 1. One potential direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. Another direction is to investigate its potential as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, more preclinical and clinical studies are needed to evaluate its safety and efficacy in humans.

Synthesemethoden

The synthesis of 2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide 1 involves the reaction of 2-hydrazinyl-N-(4-ethylphenyl)acetamide with 4-(2-formylphenoxy)-3-chloro-2-methylaniline in the presence of acetic acid. The resulting product is then treated with 4-(2-hydroxybenzylidene)benzohydrazide to yield 2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide 1. This synthesis method has been reported in several scientific journals and has been optimized for high yield and purity.

Wissenschaftliche Forschungsanwendungen

Compound 1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been found to exhibit potent cytotoxic effects against cancer cells, particularly breast and lung cancer cells. In addition, it has also shown anti-diabetic and anti-inflammatory activities in animal models. These findings suggest that 2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide 1 has the potential to be developed as a novel therapeutic agent for the treatment of these diseases.

Eigenschaften

Produktname

2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide

Molekularformel

C26H25ClN4O4

Molekulargewicht

493 g/mol

IUPAC-Name

N//'-[(E)-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(4-ethylphenyl)oxamide

InChI

InChI=1S/C26H25ClN4O4/c1-3-18-7-11-20(12-8-18)29-25(33)26(34)31-28-15-19-9-13-21(14-10-19)35-16-24(32)30-23-6-4-5-22(27)17(23)2/h4-15H,3,16H2,1-2H3,(H,29,33)(H,30,32)(H,31,34)/b28-15+

InChI-Schlüssel

IAKSPSRCQQCOAT-RWPZCVJISA-N

Isomerische SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)C

SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)C

Kanonische SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.